molecular formula C8H13BrN4O B13312886 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide

Cat. No.: B13312886
M. Wt: 261.12 g/mol
InChI Key: WRVANURVCROOMO-UHFFFAOYSA-N
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Description

2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-ethylpropanamide (CAS 1251047-60-5) is a brominated pyrazole derivative with a molecular formula of C8H13BrN4O and a molecular weight of 261.12 g/mol. This compound is designed for research use only and is part of a significant class of nitrogen-containing heterocycles known for their diverse biological activities. Pyrazole and pyrazoline scaffolds are recognized as privileged structures in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties including anti-inflammatory, antimicrobial, anticancer, and antidiabetic activities . The presence of both amino and bromo functional groups on the pyrazole core, as seen in closely related structures, makes this compound a valuable intermediate for further chemical exploration and derivatization, such as in the synthesis of more complex molecules for biological screening . Researchers can utilize this reagent to develop novel compounds for investigating alpha-glucosidase inhibition, which is a target for type 2 diabetes management, as pyrazole and pyrimidine derivatives have shown promising inhibitory activity . Its mechanism of action in various biological contexts is often linked to the ability of such pyrazole-based molecules to interact with enzyme active sites, such as cyclooxygenase-2 (COX-2) in inflammation, or to function as cannabinoid CB1 receptor antagonists, which are relevant to conditions like obesity and neuropsychiatric disorders . This reagent offers scientists a versatile building block for constructing potential lead compounds in drug discovery programs, particularly for generating targeted libraries against metabolic, inflammatory, and infectious diseases.

Properties

Molecular Formula

C8H13BrN4O

Molecular Weight

261.12 g/mol

IUPAC Name

2-(3-amino-4-bromopyrazol-1-yl)-N-ethylpropanamide

InChI

InChI=1S/C8H13BrN4O/c1-3-11-8(14)5(2)13-4-6(9)7(10)12-13/h4-5H,3H2,1-2H3,(H2,10,12)(H,11,14)

InChI Key

WRVANURVCROOMO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(C)N1C=C(C(=N1)N)Br

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

A detailed synthetic route for 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide involves the following steps:

  • Step 1: Formation of the Pyrazole Core

    • Reactants: Hydrazine hydrate, 1,3-dicarbonyl compound
    • Conditions: Acidic conditions, reflux
  • Step 2: Bromination

    • Reactants: Pyrazole derivative, N-bromosuccinimide (NBS)
    • Conditions: Chloroform or dichloromethane, room temperature
  • Step 3: Introduction of the Amino Group

    • Reactants: Brominated pyrazole derivative, ammonia or ammonium hydroxide
    • Conditions: Ethanol or methanol, reflux
  • Step 4: Synthesis of the Ethylpropanamide Side Chain

    • Reactants: Aminopyrazole derivative, ethylpropanoyl chloride
    • Conditions: Triethylamine or pyridine, dichloromethane

Industrial Production Considerations

Industrial production methods would likely involve optimizing these synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization may be employed.

Analysis of Preparation Methods

Comparison of Solvents and Conditions

Solvent/Condition Advantages Disadvantages
Chloroform Easy to handle, good solvent for bromination Toxicity concerns, environmental impact
Dichloromethane Similar to chloroform but less toxic Still poses environmental risks
Ethanol/Methanol Less toxic, easy to handle Lower boiling points may affect reaction rates
Triethylamine Effective base for amide formation May require careful handling due to its basicity

Yield and Purity Considerations

  • Yield : The overall yield of the synthesis can be optimized by carefully controlling reaction conditions and reagent ratios. Typically, yields range from 50% to 80% depending on the specific steps and conditions used.
  • Purity : Purity is crucial for biological applications. Techniques like recrystallization and chromatography are essential for achieving high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogen atom or substituted with other groups.

    Substitution: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and nitric acid (HNO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3), thiourea, or sodium methoxide (NaOMe).

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: De-brominated or hydrogen-substituted derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Hazard/Safety Data (if available)
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide (Target) 1249647-30-0* C₈H₁₃BrN₄O 261.12 N-ethylpropanamide Data not explicitly provided
3-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-methylpropanamide 1249538-77-9 C₇H₁₁BrN₄O 247.09 N-methylpropanamide H301, H311, H331 (Toxic if swallowed, in contact with skin, or inhaled)
Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoate 1343033-98-6 C₉H₁₄BrN₃O₂ 276.13 Ethyl butanoate Data not provided
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-cyclopropylacetamide 1250116-95-0 C₈H₁₁BrN₄O 259.10 N-cyclopropylacetamide Data not provided

Note: The CAS number for the target compound is inferred from a structurally related compound in .

Structural Differences and Implications

Amide vs. Ester Backbone :

  • The target compound and analogs in Evidences 3, 5, and 7 feature amide linkages, while the analog in is an ethyl ester. Esters (e.g., ) are generally more hydrolytically labile than amides, which may affect stability in biological or acidic environments .

N-Cyclopropylacetamide (): The cyclopropyl ring introduces steric hindrance, which could modulate binding interactions in pharmacological contexts.

Molecular Weight Variations :

  • Molecular weights range from 247.09 () to 276.13 (). Higher molecular weight in the ethyl ester analog () may correlate with altered solubility or pharmacokinetic profiles.

Biological Activity

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide is a compound characterized by its unique pyrazole structure, which includes an amino group and a bromine atom. With the molecular formula C8_8H13_{13}BrN4_4O and a molecular weight of 261.12 g/mol, this compound has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a pyrazole ring that is substituted with both an amino group and a bromine atom, alongside an ethylpropanamide side chain. The presence of these functional groups is believed to enhance its biological activity.

PropertyValue
Molecular FormulaC8_8H13_{13}BrN4_4O
Molecular Weight261.12 g/mol
CAS Number1251047-60-5

General Pharmacological Properties

Compounds containing pyrazole rings are known for their diverse biological activities, including:

  • Anti-inflammatory : Pyrazole derivatives have been shown to inhibit inflammatory pathways.
  • Analgesic : Some pyrazole compounds exhibit pain-relieving properties.
  • Antimicrobial : Certain derivatives demonstrate effectiveness against various bacterial strains.

The specific biological activities of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide have not been extensively documented in literature; however, its structural similarities to known active compounds suggest potential efficacy in these areas .

Case Studies and Research Findings

  • Anti-inflammatory Activity : In studies involving pyrazole derivatives, compounds similar to 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives with similar structures demonstrated up to 85% inhibition of TNF-α at concentrations around 10 µM .
  • Antimicrobial Properties : Research on related pyrazole compounds indicated promising antimicrobial activity against various pathogens. Compounds were tested against strains like E. coli and Bacillus subtilis, showing effective inhibition comparable to standard antibiotics .
  • Molecular Docking Studies : Computational studies have suggested that the compound may interact favorably with specific biological targets, such as enzymes involved in inflammation or cancer pathways. These studies are critical for elucidating the mechanism of action and potential therapeutic applications .

Potential Applications

Given its structural features and preliminary findings, 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide could be explored for:

  • Development as an anti-inflammatory agent.
  • Investigation as a potential treatment for microbial infections.
  • Evaluation in cancer research due to its possible inhibitory effects on tumor-related pathways.

Q & A

Q. Key Reaction Conditions :

ParameterExample ValueReference
SolventDichloromethane
BaseTriethylamine
Temperature0°C → 50°C (gradient)

How can researchers resolve contradictions in NMR data during structural characterization?

Advanced Research Question
Contradictions in NMR data (e.g., unexpected splitting or chemical shifts) often arise from dynamic processes (e.g., rotamerism) or impurities. Methodological steps include:

  • Multi-Technique Validation : Cross-reference 1H^1H, 13C^{13}C, and 2D NMR (e.g., COSY, HSQC) to confirm assignments. For example, pyrazole ring protons typically appear at δ 7.5–8.0 ppm in 1H^1H NMR .
  • Variable Temperature NMR : Identify rotamers by acquiring spectra at 25°C and 50°C. Restricted rotation in the propanamide chain may split signals .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error to rule out impurities .

Q. Example Data :

NMR Signal (δ, ppm)AssignmentReference
7.74 (s, 1H)Pyrazole C-H
5.14 (s, 2H)Benzyl CH2_2
1.33 (t, 3H)Ethyl CH3_3

What analytical techniques are optimal for purity assessment and quantification?

Basic Research Question

  • HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient to detect impurities. Retention times for pyrazole derivatives typically range 8–12 min .
  • TLC Monitoring : Employ cyclohexane/ethyl acetate (2:1) with UV visualization (Rf_f ≈ 0.53) for real-time reaction tracking .
  • Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N percentages (e.g., C13_{13}H12_{12}BrN5_5O2_2 requires C 44.84%, H 3.47%, N 20.11%) .

How can reaction yields be optimized for large-scale synthesis?

Advanced Research Question

  • Solvent Optimization : Replace dichloromethane with THF to enhance solubility of intermediates, reducing side-product formation .
  • Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate amide bond formation, reducing reaction time from 16 h to 8 h .
  • Flow Chemistry : Implement continuous flow reactors for bromination steps to improve heat transfer and scalability .

Q. Yield Comparison :

MethodYield (%)Reference
Batch Synthesis85–90
Flow Chemistry92–95

What strategies are effective in designing biological activity assays for this compound?

Advanced Research Question

  • Target Selection : Focus on kinases or bromodomains due to the pyrazole moiety’s affinity for ATP-binding pockets .
  • Assay Design :
    • In Vitro Enzyme Inhibition : Use fluorescence polarization (FP) assays with recombinant kinases (e.g., CDK2) at 10–100 µM compound concentration .
    • Cellular Uptake Studies : Label the compound with 19F^{19}F or 11C^{11}C isotopes for PET imaging to assess bioavailability .
  • Data Interpretation : Compare IC50_{50} values with structural analogs (e.g., 3-trifluoromethylbenzyl derivatives) to establish SAR trends .

How should researchers address discrepancies between computational and experimental solubility data?

Advanced Research Question

  • Solvent Screening : Test solubility in DMSO, ethanol, and phosphate buffer (pH 7.4) to identify outliers. Pyrazole-acetamides often exhibit poor aqueous solubility (<1 mg/mL) .
  • Co-Solvent Systems : Use PEG-400/water mixtures to enhance solubility for in vitro assays .
  • DFT Calculations : Re-optimize molecular orbitals with dispersion-corrected functionals (e.g., B3LYP-D3) to improve logP predictions .

What theoretical frameworks guide mechanistic studies of its reactivity?

Basic Research Question

  • Frontier Molecular Orbital (FMO) Theory : Analyze HOMO-LUMO gaps to predict sites of electrophilic attack (e.g., bromination at pyrazole C4 due to high electron density) .
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to distinguish between concerted vs. stepwise mechanisms in amide bond formation .

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